4-Methylpyridine N-oxide
Overview
Description
4-Methylpyridine N-oxide is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polarographic Behavior : Kubota and Miyazaki (1962) investigated the polarographic behavior of 4-Methylpyridine N-oxide, noting a rapid decrease in its reduction wave with increasing pH values, particularly above pH 5. This behavior was attributed to kinetic current, and a quantitative analysis of the pH-dependence of the limiting current was conducted (Kubota & Miyazaki, 1962).
Molecular Structure Analysis : Belova et al. (2017) used gas-phase electron diffraction and quantum chemical calculations to study the molecular structure of this compound. They confirmed the planarity of the pyridine ring and the sp2 hybridization of nitrogen and carbon atoms in the ring. The study provided insights into the hyperconjugation in the pyridine ring and the nature of the semipolar N→O bond (Belova et al., 2017).
Selective Nitric Oxide Synthase Inhibition : Connolly et al. (2004) found that this compound derivatives could act as selective inhibitors of inducible nitric oxide synthase. They observed that specific N-substitution led to potent inhibition, indicating potential applications in biochemical and pharmacological research (Connolly et al., 2004).
Low-Temperature Structural Study : Damay et al. (2006) conducted a study on the structure of this compound at low temperatures using synchrotron and neutron powder diffraction experiments. This research provided detailed insights into the structural changes and molecular reorientations of the compound at different temperatures (Damay et al., 2006).
Amine-Free O-Sulfonylation Application : Yoshida et al. (2022) developed a method for amine-free sulfonylation of alcohols using this compound. This research offers a mild and efficient approach for sulfonylation, potentially useful in organic synthesis (Yoshida et al., 2022).
Improved Symmetry Determination in Powder Diffraction : Palatinus and Damay (2009) redetermined the low-temperature structure of this compound using a novel symmetry-determination method. This study improved the accuracy of structural analysis in crystallography (Palatinus & Damay, 2009).
Catalytic Applications in Oxidative Coupling : Neal et al. (2009) explored the use of 4-Methylpyridine in the oxidative coupling process over palladium oxide catalysts. This research has implications for the production of bipyridines, which have various industrial applications (Neal et al., 2009).
Mechanism of Action
Target of Action
4-Picoline-N-oxide, also known as 4-Methylpyridine 1-oxide or 4-Methylpyridine N-oxide, is a neutral N-donor ligand It’s known that n-oxides, in general, can interact with various biological targets due to their unique chemical properties .
Mode of Action
It’s known that pyridine n-oxides can act as intermediates in fine organic synthesis . They can undergo various reactions, including transformations into new heterocyclic systems . The principal methods for the selective production of the E- and Z-isomers of the oximes and their O-ethers are also described .
Biochemical Pathways
It’s known that pyridine n-oxides can be involved in various chemical reactions and can form new heterocyclic systems . These reactions could potentially affect various biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
It’s known that pyridine n-oxides can act as intermediates in fine organic synthesis , suggesting that they could potentially influence various molecular and cellular processes.
Action Environment
The action, efficacy, and stability of 4-Picoline-N-oxide can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its storage temperature is recommended to be between +2°C to +8°C , indicating that temperature could affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action.
Safety and Hazards
Future Directions
The molecular structure of 4-Methylpyridine N-oxide has been studied extensively, and the results have confirmed the hyperconjugation in the pyridine ring and the sp2 hybridization concept of the nitrogen and carbon atoms in the ring . Future research could focus on further exploring its chemical reactions and potential applications.
Biochemical Analysis
Biochemical Properties
4-Picoline-N-oxide has been found to interact with various enzymes and proteins. For instance, it has been used in the study of the reaction with acetic anhydride, providing insights into the biochemical reactions involving this compound . The nature of these interactions is complex and depends on the specific conditions of the reaction .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Picoline-N-oxide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 4-Picoline-N-oxide over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function . These studies have provided valuable insights into the temporal dynamics of this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Picoline-N-oxide vary with different dosages in animal models These studies have helped to identify threshold effects and any toxic or adverse effects at high doses
Metabolic Pathways
4-Picoline-N-oxide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 4-Picoline-N-oxide within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence the localization or accumulation of this compound within cells.
Properties
IUPAC Name |
4-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYYIZOHWPCALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061393 | |
Record name | Pyridine, 4-methyl-, 1-oxide | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Picoline N-oxide | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 4-Picoline N-oxide | |
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CAS No. |
1003-67-4 | |
Record name | Pyridine, 4-methyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-67-4 | |
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Record name | 4-Methylpyridine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003674 | |
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Record name | 4-Picoline N-oxide | |
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Record name | 4-Picoline N-oxide | |
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Record name | Pyridine, 4-methyl-, 1-oxide | |
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Record name | Pyridine, 4-methyl-, 1-oxide | |
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Record name | 4-methylpyridine 1-oxide | |
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Record name | 4-METHYLPYRIDINE N-OXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methylpyridine N-oxide?
A1: The molecular formula is C6H7NO, and its molecular weight is 109.13 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently utilize infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR) [, , , ], UV-Vis spectroscopy [], and electron spin resonance (ESR) spectroscopy [, ] to characterize the compound and its complexes.
Q3: What is the crystal structure of this compound at room temperature?
A3: At 250 K, this compound crystallizes in the tetragonal space group I41/amd. The unit cell (a = b = 7.941 Å, c = 19.600 Å) contains eight equivalent molecules. []
Q4: How does this compound typically coordinate to metal ions?
A4: this compound commonly acts as a ligand, coordinating to metal ions through its oxygen atom. [, , , , , , , ] This often results in the formation of polynuclear complexes with diverse structures, including chains, sheets, and dimeric units. [, , , , , , ]
Q5: Can this compound act as a bridging ligand in metal complexes?
A5: Yes, research shows it can bridge metal centers in various coordination modes, including μ-1,1-bridging [], μ2-bridging [], and μ1,3-bridging. [, , ]
Q6: What are some applications of this compound in material science?
A6: It serves as a building block for synthesizing coordination polymers with diverse structures and properties. These materials have potential applications in areas such as gas storage, catalysis, and sensing. [, ]
Q7: Has this compound been investigated for biological activity?
A7: While most of the research focuses on its coordination chemistry, one study suggests that poly(vinylpyridine-N-oxide)s, polymers incorporating the N-oxide moiety, show potential in preventing silicosis by scavenging carbonate anion radicals. []
Q8: Does this compound exhibit catalytic activity?
A8: Yes, research indicates its potential as an organocatalyst in various organic reactions. [, , ] For instance, it catalyzes the amine-free O-phosphorylation and O-sulfonylation of alcohols. [, ]
Q9: What is the role of this compound in the amine-free O-phosphorylation of alcohols?
A9: It acts as an organocatalyst, activating the phosphorylation reagent and facilitating the transfer of the phosphate group to the alcohol. []
Q10: Have computational methods been used to study this compound?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate C-H...O hydrogen bond properties in the crystalline structure of this compound. These calculations provide insights into the electronic structure and intermolecular interactions of the molecule. []
Q11: Have researchers used this compound in quantitative structure-activity relationship (QSAR) studies?
A11: While specific QSAR studies focusing on this compound were not found in the provided abstracts, research suggests its potential as a ligand in developing metal-based drugs. The study on uranyl tropolonate adducts with this compound demonstrates its ability to influence complex stability, offering insights into its potential for structure-activity relationship studies in medicinal chemistry. []
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